1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 10054-22-5
Cat. No.: VC21240988
Molecular Formula: C19H35NO3
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10054-22-5 |
|---|---|
| Molecular Formula | C19H35NO3 |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | 5-oxo-1-tetradecylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19(22)23)15-18(20)21/h17H,2-16H2,1H3,(H,22,23) |
| Standard InChI Key | WCDFDRGOVVEZCN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O |
Introduction
Chemical Identity and Fundamental Properties
1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidinone ring structure with a carboxylic acid group at position 3 and a tetradecyl (C₁₄H₂₉) chain attached to the nitrogen atom at position 1. The compound is registered under CAS number 10054-22-5 and possesses the molecular formula C₁₉H₃₅NO₃ . Its European Inventory of Existing Commercial Chemical Substances (EINECS) number is 233-183-2 .
The compound has a molecular weight of 325.49 g/mol and demonstrates properties typical of both fatty acids and heterocyclic compounds . Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid
Structural Characteristics and Chemical Reactivity
Core Structure
The structural framework of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid consists of three main components:
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A pyrrolidinone ring (five-membered lactam) responsible for its heterocyclic properties
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A carboxylic acid group (-COOH) at position 3, contributing to its acidic character
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A long tetradecyl chain (C₁₄H₂₉) attached to the nitrogen atom, imparting lipophilic properties
This unique combination of structural elements creates a compound with amphiphilic characteristics, possessing both hydrophilic (carboxylic acid group) and hydrophobic (tetradecyl chain) moieties .
Functional Groups and Reactivity
The compound contains several reactive functional groups that influence its chemical behavior:
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Carboxylic acid group: Provides acidic properties with a predicted pKa of 4.55±0.20, making it capable of forming salts with bases and participating in esterification reactions .
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Amide group: The lactam ring contains an amide bond that contributes to hydrogen bonding capabilities and influences the compound's solubility profile and potential interactions with biological targets.
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Long alkyl chain: The tetradecyl substituent enhances lipophilicity and may facilitate interactions with biological membranes or lipophilic domains of proteins.
Structure-Activity Relationships and Comparative Analysis
Comparison with Related Compounds
Understanding the properties of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid can be enhanced by comparing it with structurally related compounds. While the search results don't provide direct comparative data for our target compound, insights can be drawn from structurally similar compounds.
For comparison, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 92847-41-1) represents an analog where the tetradecyl chain is replaced with a 3-chlorophenyl group . This substitution significantly alters the physicochemical properties, as shown in Table 2.
Table 2: Comparison of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid with Structurally Related Compounds
| Property | 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid | 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
|---|---|---|
| Molecular formula | C₁₉H₃₅NO₃ | C₁₁H₁₀ClNO₃ |
| Molecular weight | 325.49 g/mol | 239.65 g/mol |
| Lipophilicity | Higher (due to tetradecyl chain) | Lower (XLogP3: 1.1) |
| Hydrogen bond donors | 1 | 1 |
| Hydrogen bond acceptors | 3 | 3 |
| Topological polar surface area | Not specified in sources | 57.6 Ų |
| Expected solubility | More lipophilic, less water-soluble | More water-soluble than tetradecyl variant |
The substitution of the tetradecyl chain with the 3-chlorophenyl group introduces distinct properties to the molecule, particularly affecting solubility, lipophilicity, and potential biological interactions .
Structure-Based Predictions
Based on the structural characteristics, 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid likely exhibits:
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Amphiphilic behavior: The long hydrophobic chain combined with the hydrophilic carboxylic acid group suggests potential surfactant-like properties.
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Membrane interaction potential: The lipophilic tetradecyl chain may facilitate interactions with biological membranes, potentially influencing cellular uptake.
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Moderate acidity: With a predicted pKa of 4.55±0.20, the carboxylic acid group would be predominantly ionized at physiological pH (7.4) .
Physicochemical Analysis and Characterization Methods
The characterization of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid typically involves a combination of analytical techniques:
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks
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Thermal analysis:
Future Research Directions
Several promising avenues for future research on 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid include:
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Structure-activity relationship studies: Systematic modification of the tetradecyl chain length and the position of the carboxylic acid group to optimize specific properties or activities.
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Biological evaluation: Comprehensive screening for antimicrobial, anti-inflammatory, or antioxidant activities.
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Pharmaceutical formulation studies: Investigation of potential applications in drug delivery systems, leveraging the compound's amphiphilic nature.
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Synthetic methodology development: Optimization of synthetic routes to improve yield, purity, and scalability.
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Detailed physicochemical characterization: More comprehensive analysis of solubility profiles, partition coefficients, and behavior in biological systems.
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